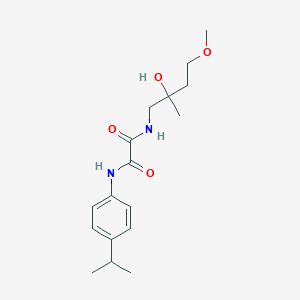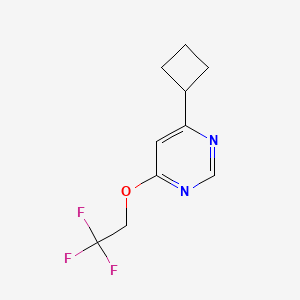
4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound is synthesized through reactions involving substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide. This process yields a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles. Additionally, similar reactions with different pyrimidine-2-thiol lead to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .
Molecular Structure Analysis
Scientific Research Applications
DNA Damage and Repair Mechanisms
Cyclobutane Pyrimidine Dimers : These are major DNA photoproducts formed upon UV irradiation, leading to DNA damage. Studies have explored their formation, impact on DNA structure, and mechanisms for repair. Cyclobutane pyrimidine dimers are mutagenic and interfere with DNA replication and transcription, highlighting the importance of understanding their formation and repair for preventing UV-induced skin cancers and other genetic disorders (Sancar, 1994), (Singh, Singh, & Das, 2018).
Photolyase Activity : Photolyase enzymes repair DNA damage induced by UV light, specifically cyclobutane pyrimidine dimers and (6-4) photoproducts, using visible light. This repair mechanism is crucial for maintaining genomic integrity in organisms exposed to sunlight (Todo et al., 1993).
Nonlinear Optical Properties
- Thiopyrimidine Derivatives : The pyrimidine ring, due to its presence in DNA and RNA, has been explored for its applications in medicine and nonlinear optics. A study on 4-thiopyrimidines derivatives showed significant nonlinear optical (NLO) properties, suggesting their potential in optoelectronic and hi-tech applications (Hussain et al., 2020).
Cytokinin Activities
- Cytokinin-Agonistic and Antagonistic Activities : Pyrimidine derivatives have been evaluated for their roles as cytokinins, which are plant hormones that promote cell division, growth, and other developmental processes. Some 4-substituted-2-methylpyrrolo[2,3-d]pyrimidines show varying degrees of agonistic and antagonistic activities in bioassays, indicating their utility in studying plant hormone action and regulation (Iwamura et al., 1979).
Properties
IUPAC Name |
4-cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)5-16-9-4-8(14-6-15-9)7-2-1-3-7/h4,6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXTUFGGTNLXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)

![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)
![(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2780081.png)
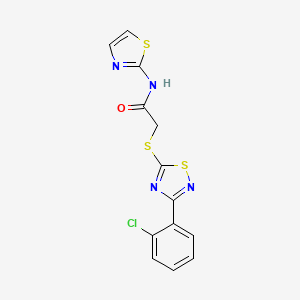
![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)
![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)
![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2780087.png)
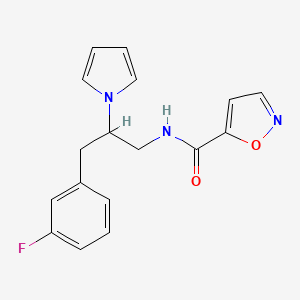
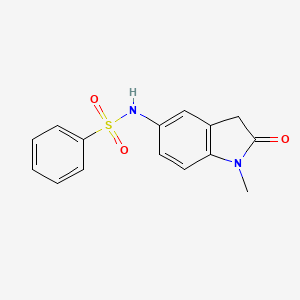
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2780092.png)
